1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Overview
Description
“1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione” is a chemical compound with the CAS Number: 64197-93-9 . It has a molecular weight of 154.17 .
Synthesis Analysis
A new synthetic method of a similar compound, 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, has been reported . The synthesis was achieved from the action of 2-chloro propionic acid and ethyl methacrylate using (2M) LDA dissolved in hexane and THF at (-80°C), and the treatment with acetyl chloride .Molecular Structure Analysis
The IUPAC name for this compound is (1R,5S)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 88-90°C . It is stored at a temperature of 4°C .Scientific Research Applications
Synthetic Methods and Reactivity
A study presented a new synthetic method for a structurally related compound, demonstrating the ongoing development of synthetic routes for bicyclic diones, which are important intermediates in organic synthesis (Mechehoud et al., 2018). This highlights the compound's relevance in synthesizing complex organic molecules.
Polymorphism and Molecular Structure
Research on concomitant polymorphism in spirobicyclic diones reveals the compound's capacity for forming different solid-state structures, indicating its potential for developing materials with tunable properties (Kumar et al., 2004). Understanding these polymorphic forms is crucial for pharmaceutical development and materials science.
Catalytic Applications
The exploration of catalysts in reactions involving bicyclic diones illustrates the compound's potential utility in asymmetric synthesis and catalysis (Bertilsson et al., 2002). Enantioselective processes are fundamental in the pharmaceutical industry for producing chiral drugs.
Safety and Hazards
Properties
IUPAC Name |
1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-7-3-4-8(7,2)6(10)11-5(7)9/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNFUCDZYTUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC1(C(=O)OC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493781 | |
Record name | 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64197-93-9 | |
Record name | 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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